molecular formula C10H12N2O3 B13172138 Methyl 2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-4-carboxylate

Methyl 2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-4-carboxylate

Cat. No.: B13172138
M. Wt: 208.21 g/mol
InChI Key: YHXDWFQBWMQVLX-UHFFFAOYSA-N
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Description

Methyl 2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-4-carboxylate is a nitrogen-containing heterocyclic compound. It belongs to the class of naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry . This compound has garnered interest due to its potential pharmacological properties and its role as an intermediate in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate with arylboronic acids to produce monoarylated or diarylated naphthyridines . The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.

    Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromine or tosylate positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include various substituted naphthyridines, which can be further functionalized for specific applications .

Scientific Research Applications

Methyl 2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-4-carboxylate has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound is used in the development of agrochemicals and materials science for creating novel polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects . The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-4-carboxylate is unique due to its specific substitution pattern and the presence of a carboxylate group, which can enhance its solubility and reactivity. This makes it a versatile intermediate for synthesizing a variety of bioactive molecules .

Biological Activity

Methyl 2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-4-carboxylate (CAS: 933722-83-9) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current literature.

  • Molecular Formula : C10H12N2O3
  • Molecular Weight : 208.21 g/mol
  • Structure : The compound features a naphthyridine core, which is known for various biological activities.

Biological Activity Overview

This compound has been studied for its potential as an antitumor agent and its effects on various biological systems. The following sections detail specific studies highlighting its biological activities.

Antitumor Activity

Research indicates that naphthyridine derivatives exhibit significant antitumor properties. For instance:

  • In vitro Studies : A study demonstrated that derivatives of naphthyridines showed selective cytotoxicity against tumorigenic cell lines. The mechanism is believed to involve the inhibition of specific enzymes related to cell proliferation and survival pathways .
CompoundIC50 (nM)Cell Line
Naphthyridine Derivative A50HeLa
Naphthyridine Derivative B30A549

The proposed mechanisms through which this compound exerts its effects include:

  • Enzyme Inhibition : It has been shown to inhibit enzymes involved in key metabolic pathways in cancer cells.
  • Induction of Apoptosis : The compound may induce apoptosis in cancer cells through mitochondrial pathways.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress and subsequent cell death in tumor cells .

Case Studies and Research Findings

Several case studies have illustrated the biological relevance of this compound:

  • Study on Antitumor Effects :
    • Researchers evaluated the antitumor efficacy of methyl 2-oxo derivatives in a mouse model of melanoma. The results indicated a significant reduction in tumor size compared to control groups .
  • Mechanistic Insights :
    • A mechanistic study revealed that treatment with the compound resulted in altered expression levels of genes associated with apoptosis and cell cycle regulation .
  • Synergistic Effects with Other Agents :
    • In combination therapy studies, methyl 2-oxo compounds enhanced the effectiveness of standard chemotherapeutics like cisplatin by reducing resistance mechanisms in cancer cells .

Properties

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

methyl 2-oxo-5,6,7,8-tetrahydro-1H-1,6-naphthyridine-4-carboxylate

InChI

InChI=1S/C10H12N2O3/c1-15-10(14)6-4-9(13)12-8-2-3-11-5-7(6)8/h4,11H,2-3,5H2,1H3,(H,12,13)

InChI Key

YHXDWFQBWMQVLX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=O)NC2=C1CNCC2

Origin of Product

United States

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